N-(p-Nitrobenzyl)phthalimide
Overview
Description
Synthesis Analysis
The synthesis of N-(p-Nitrobenzyl)phthalimide and related compounds involves complex reactions, often utilizing nitration processes and the interaction with different ligands to achieve desired structures. For example, the compound has been prepared and characterized alongside mixed-ligand copper(II) complexes, showcasing the versatility of its nitrobenzyl arm in molecular recognition processes and crystal building through π,π-interactions (Sánchez-Moreno et al., 2003). Additionally, direct synthesis routes involving palladium-catalyzed double carbonylation of o-dihaloarenes with nitroarenes have been developed, providing an efficient method for constructing various N-aryl phthalimides, including N-(p-Nitrobenzyl)phthalimide (Liu et al., 2023).
Molecular Structure Analysis
The molecular structure of N-(p-Nitrobenzyl)phthalimide is characterized by aromatic ring-ring interactions, with studies revealing various possibilities for the nitrobenzyl arm to engage in π,π-interactions. This contributes significantly to molecular recognition and crystal structure formation. For example, the compound exhibits both inter-molecular nitro-benzyl π,π-interactions and α,α′-diimine-α,α′-diimine ring-ring π,π-interactions in certain configurations, indicating a complex structural behavior that can influence its physical and chemical properties (Sánchez-Moreno et al., 2003).
Chemical Reactions and Properties
N-(p-Nitrobenzyl)phthalimide undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The compound's involvement in forming mixed-ligand copper(II) complexes through specific interactions and conformation changes underscores its chemical versatility. These reactions are pivotal in the study of molecular recognition and crystal engineering, illustrating the compound's role in creating intricate molecular and crystal structures (Sánchez-Moreno et al., 2003).
Physical Properties Analysis
The physical properties of N-(p-Nitrobenzyl)phthalimide, such as solubility, crystallinity, and thermal stability, are influenced by its molecular structure. Research into similar compounds, like photosensitive polyimides with o-nitrobenzyl ester groups, offers insights into how specific structural elements can affect these properties. For instance, the introduction of photosensitive groups into polyimides demonstrates the potential for creating materials with desirable processing and performance characteristics, such as aqueous alkali-developability and thermal stability, which could reflect on the behavior of N-(p-Nitrobenzyl)phthalimide under various conditions (Choi et al., 2005).
Chemical Properties Analysis
The chemical properties of N-(p-Nitrobenzyl)phthalimide, such as reactivity towards nucleophiles, electrophiles, and its participation in complex formation, are central to its applications in synthesis and material science. Its ability to undergo specific reactions, including carbonylation and interaction with various ligands, is essential for synthesizing complex molecules and materials with targeted functionalities (Liu et al., 2023).
Scientific Research Applications
Electrophoretic Displays
- Application Summary : N-(p-vinylbenzyl)phthalimide, a derivative of N-(p-Nitrobenzyl)phthalimide, is used in the creation of stable titanium dioxide grafted composite particles for electrophoretic displays .
- Methods of Application : The composite particles are prepared via radical polymerization. The composite particles with an effective diameter of 300 nm can monodisperse stably in tetrachloroethylene due to the long-chain polymer PVBP, which can provide each TiO2 particle with steric stabilization .
- Results : The zeta potential and electrophoretic mobility of the composite particles were 30.3 mV and 4.69×10−6 cm2/Vs, respectively, without charge control agent. With the stable electrophoretic suspension containing the prepared composite particles, the matrix electrophoretic display prototype with good performance operated at 9 V was demonstrated .
Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents
- Application Summary : Phthalimide derivatives, including N-(p-Nitrobenzyl)phthalimide, have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
- Methods of Application : Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
- Results : One of the synthesized compounds, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, showed remarkable anti-microbial activity. Its activity against Bacillus subtilis was 133%, 106% and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime and gentamicin, respectively .
Organic π-Conjugated Small Molecules
- Application Summary : Phthalimide and naphthalimide based organic π-conjugated small molecules, which can include N-(p-Nitrobenzyl)phthalimide, are used in electronic devices for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
- Methods of Application : These molecules are synthesized using optimized microwave and direct heteroarylation protocols . The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
- Results : The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .
Synthesis of N-Substituted Phthalimides
- Application Summary : N-substituted phthalimides, including N-(p-Nitrobenzyl)phthalimide, can be synthesized via a Pd-catalyzed assembly .
- Methods of Application : This involves the merging of [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors .
- Results : Difluorocarbene acts as a carbonyl source and simultaneously forms one C–C bond, one C–N bond, and one C=O bond .
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWUOQTLINZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036649 | |
Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Nitrobenzyl)phthalimide | |
CAS RN |
62133-07-7 | |
Record name | 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62133-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrobenzyl)isoindole-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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